Hentriacont-3-ene

Beschreibung

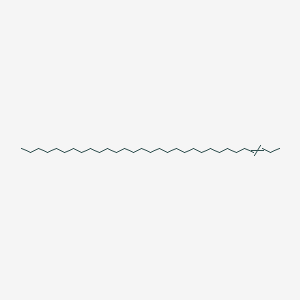

Hentriacont-3-ene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₁H₆₂, featuring a double bond at the third carbon position. Structurally, it belongs to the alkene family, characterized by its 31-carbon chain and a single cis- or trans-configured double bond. Hentriacont-3-ene’s unsaturated nature likely reduces its melting point compared to saturated counterparts and introduces reactivity at the double bond, enabling functionalization for applications in polymer chemistry or surfactants.

Eigenschaften

CAS-Nummer |

1003-01-6 |

|---|---|

Molekularformel |

C31H62 |

Molekulargewicht |

434.8 g/mol |

IUPAC-Name |

hentriacont-3-ene |

InChI |

InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-31H2,1-2H3 |

InChI-Schlüssel |

YJUCDHFBJYOPFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hentriacont-3-ene can be achieved through various methods, including the catalytic hydrogenation of hentriacont-3-yne or the dehydrohalogenation of hentriacont-3-chloride. These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the catalytic hydrogenation process might involve the use of palladium or platinum catalysts under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of hentriacont-3-ene often involves the extraction and purification from natural sources, such as plant waxes or petroleum fractions. The compound can be isolated through fractional distillation and subsequent purification steps, ensuring a high degree of purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Hentriacont-3-ene undergoes various chemical reactions, including:

Oxidation: This reaction can convert hentriacont-3-ene into corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: The double bond in hentriacont-3-ene can be reduced to form hentriacontane using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like hentriacont-3-chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.

Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Hentriacont-3-ol, hentriacont-3-one, and hentriacont-3-oic acid.

Reduction: Hentriacontane.

Substitution: Hentriacont-3-chloride or hentriacont-3-bromide.

Wissenschaftliche Forschungsanwendungen

Hentriacont-3-ene has various applications in scientific research, including:

Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.

Biology: Investigated for its role in the composition of plant waxes and its potential biological activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of hentriacont-3-ene involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

n-Hentriacontane (C₃₁H₆₄)

- Physical Properties : Higher melting point (expected ~65–70°C for saturated C31 alkanes) due to stronger van der Waals interactions.

- Reactivity : Chemically inert except under extreme conditions (e.g., combustion or catalytic cracking).

- Applications : Used in wax production and as a reference standard in chromatography .

Pent-3-enenitrile (C₅H₇N, CAS 4635-87-4)

- Structure : A 5-carbon nitrile with a double bond at position 3.

- Physical Properties : Lower molecular weight (81.12 g/mol) and higher volatility compared to Hentriacont-3-ene.

- Reactivity : The nitrile group (-CN) enables nucleophilic reactions (e.g., hydrolysis to carboxylic acids), while the double bond allows for addition reactions.

- Hazards : Classified as toxic upon inhalation or skin contact, requiring stringent safety protocols .

Hypothetical Long-Chain Alkenes (e.g., Hentriacont-5-ene)

- Structural Impact : Double bond position affects physical properties. A shift to position 5 would slightly lower the melting point compared to position 3 due to reduced molecular symmetry.

- Synthesis : Similar methods to Hentriacont-3-ene, such as dehydrogenation of n-Hentriacontane or Wittig reactions with long-chain aldehydes.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Key Functional Group | Melting Point (°C) | Applications/Significance |

|---|---|---|---|---|---|---|

| Hentriacont-3-ene | C₃₁H₆₂ | 422.83 | 3 | Alkene | ~50–60 (estimated) | Polymer precursors, surfactants |

| n-Hentriacontane | C₃₁H₆₄ | 424.84 | None | Alkane | 65–70 | Industrial waxes, chromatography |

| Pent-3-enenitrile | C₅H₇N | 81.12 | 3 | Nitrile | Not reported | Organic synthesis intermediates |

Notes on Data Limitations

- Functional Group Variability : Comparisons with nitriles (e.g., Pent-3-enenitrile) highlight divergent reactivity profiles, underscoring the need for tailored safety and handling protocols .

- Industrial Relevance : The saturated counterpart (n-Hentriacontane) is better characterized, suggesting opportunities for future research on unsaturated derivatives in material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.